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Compound of Interest

Compound Name: (+)-Eu(tfc)3

Cat. No.: B13830195 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chiral lanthanide complex, (+)-

Europium tris[3-(trifluoromethylhydroxymethylene)-(+)-camphorate], commonly known as (+)-
Eu(tfc)3. This compound is a valuable tool in stereochemical analysis, particularly as a chiral

shift reagent in Nuclear Magnetic Resonance (NMR) spectroscopy for the determination of

enantiomeric purity.

Core Compound Data
The fundamental properties of (+)-Eu(tfc)3 are summarized below. There is a noted

discrepancy in the literature and commercial sources regarding the molecular formula and

weight. The data presented here corresponds to the neutral complex where the camphor-based

ligand is deprotonated upon coordination to the Europium(III) ion.
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Property Value Reference

Molecular Formula C36H42EuF9O6 [1][2]

Molecular Weight 893.66 g/mol [1][2]

Synonyms

Eu(facam)3, Europium(III)

tris[3-

(trifluoromethylhydroxymethyle

ne)-d-camphorate], Tris(3-

trifluoroacetyl-d-

camphorato)europium(III)

[1]

Appearance
Yellow to orange crystalline

powder

Melting Point 195-198 °C [3]

Optical Activity
[α]20/D +165° (c = 1% in

chloroform)
[1]

Solubility
Soluble in chloroform;

Insoluble in water
[3]

Primary Application Chiral NMR Shift Reagent [1]

Experimental Protocols
Determination of Enantiomeric Excess using ¹H NMR
Spectroscopy
(+)-Eu(tfc)3 is primarily utilized to resolve the signals of enantiomers in NMR spectroscopy,

allowing for the determination of their relative concentrations. The chiral environment created

by the (+)-Eu(tfc)3 complex upon interaction with a chiral analyte leads to the formation of

diastereomeric complexes, which are non-superimposable and thus have distinct NMR spectra.

Materials:

Analyte of interest (racemic or enantiomerically enriched mixture)
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(+)-Eu(tfc)3

Anhydrous NMR solvent (e.g., CDCl3, C6D6, CCl4)

NMR tubes

High-resolution NMR spectrometer

Procedure:

Sample Preparation:

Prepare a stock solution of the analyte in the chosen anhydrous NMR solvent at a known

concentration (e.g., 10-20 mg in 0.5-0.7 mL).

Ensure all glassware and the NMR tube are thoroughly dried to prevent interference from

water, which can compete with the analyte for coordination to the europium center.

Initial NMR Spectrum:

Acquire a standard ¹H NMR spectrum of the analyte solution before the addition of the

shift reagent. This serves as a reference.

Addition of (+)-Eu(tfc)3:

Add a small, accurately weighed amount of (+)-Eu(tfc)3 to the NMR tube containing the

analyte solution. A starting point is typically a molar ratio of analyte to shift reagent of 10:1.

Gently agitate the tube to ensure complete dissolution of the shift reagent.

NMR Data Acquisition:

Acquire a ¹H NMR spectrum after the addition of the shift reagent.

Observe the chemical shifts of the analyte's protons. The paramagnetic europium ion will

induce significant shifts.
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Look for the separation of signals corresponding to the two enantiomers. Protons closest

to the site of interaction with the shift reagent will experience the largest induced shifts and

are most likely to show separation.

Optimization:

If the signal separation is insufficient, incrementally add more (+)-Eu(tfc)3, acquiring a

spectrum after each addition. Molar ratios up to 1:1 (analyte:shift reagent) may be

necessary.

Monitor the spectra for optimal separation and minimal line broadening. Excessive

amounts of the shift reagent can lead to significant signal broadening, which can hinder

accurate integration.

The choice of solvent can also be critical; less polar solvents are often preferred as they

do not compete as strongly for coordination with the shift reagent.

Quantification of Enantiomeric Excess (ee):

Once satisfactory separation of at least one pair of signals from the two enantiomers is

achieved, carefully integrate these signals.

The enantiomeric excess can be calculated using the following formula: ee (%) =

[|Integration of major enantiomer - Integration of minor enantiomer| / (Integration of major

enantiomer + Integration of minor enantiomer)] x 100

Visualized Experimental Workflow
The following diagram illustrates the general workflow for determining the enantiomeric excess

of a chiral compound using (+)-Eu(tfc)3 as a chiral NMR shift reagent.
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Workflow for Enantiomeric Excess Determination using (+)-Eu(tfc)3
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Caption: A flowchart of the experimental procedure for determining enantiomeric excess.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b13830195?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13830195?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Concluding Remarks
(+)-Eu(tfc)3 remains a powerful and effective tool for the stereochemical analysis of chiral

molecules by NMR spectroscopy. Its ability to induce chemical shift differences between

enantiomers provides a direct and quantitative method for determining enantiomeric purity,

which is of critical importance in asymmetric synthesis and drug development. Proper

experimental technique, particularly the exclusion of moisture and the optimization of the

analyte-to-reagent ratio, is paramount for obtaining high-quality and reliable results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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